2-Pyridyl ZINC bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

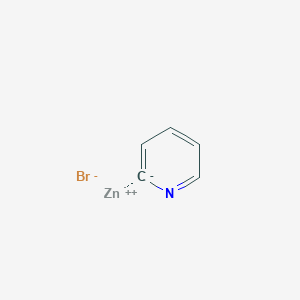

2-Pyridyl ZINC bromide is a useful research compound. Its molecular formula is C5H4BrNZn and its molecular weight is 223.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of 2-pyridyl zinc bromide is in cross-coupling reactions, particularly the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds between organic halides and organozinc reagents. The use of this compound in this context has proven advantageous due to its stability and reactivity under mild conditions.

- Negishi Coupling : Studies have shown that this compound can effectively couple with various aryl halides to produce biaryl compounds. The reaction typically proceeds at room temperature, showcasing the reagent's efficiency .

| Reaction Partner | Yield (%) |

|---|---|

| Aryl Bromide A | 58 |

| Aryl Bromide B | 66 |

| Aryl Bromide C | 40-60 |

This table illustrates the coupling yields achieved with different aryl bromides, highlighting the versatility of this compound as a coupling partner.

Synthesis of Biologically Active Compounds

The 2-pyridyl group is a key structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The ability to synthesize these compounds via organozinc reagents expands the toolkit available to medicinal chemists.

- Example Case Study : In one study, researchers utilized this compound to synthesize derivatives of pyridine-based drugs. The resultant compounds exhibited enhanced biological activity compared to their non-pyridyl counterparts, demonstrating the importance of this functional group in drug design .

Stability and Shelf Life Studies

Recent research has focused on the stability and shelf life of this compound under various storage conditions. Findings indicate that this reagent maintains its reactivity over extended periods when stored properly, making it suitable for laboratory use without immediate preparation before reactions .

Comparative Analysis with Other Organometallics

To highlight the advantages of using this compound over other organometallic reagents, a comparative analysis can be beneficial.

| Reagent Type | Stability | Reactivity | Typical Applications |

|---|---|---|---|

| This compound | High | Moderate to High | Cross-coupling reactions |

| Organoboron Compounds | Moderate | High | Suzuki-Miyaura reactions |

| Organolithium Compounds | Low | Very High | Various coupling reactions |

This table summarizes key characteristics of different organometallic reagents, emphasizing the balanced stability and reactivity profile of this compound.

Análisis De Reacciones Químicas

Negishi Cross-Coupling Reactions

2-Pyridyl zinc bromide serves as a nucleophile in Pd-catalyzed Negishi couplings, enabling the synthesis of biaryl and heterobiaryl compounds.

Reaction with Aryl Halides

-

General Reaction :

2-Pyridyl ZnBr+Ar–XPd catalyst2-Pyridyl–Ar+ZnBrX -

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos).

-

Conditions : Tetrahydrofuran (THF) or toluene, 25–70°C, inert atmosphere.

Data from Studies

| Substrate (Ar–X) | Catalyst (mol%) | Yield | Turnover (Pd) | Source |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ (0.05) | 93% | 1,744 | |

| 2-Bromothiophene | Pd(dba)₂ (5) | 85% | – | |

| 3-Iodoanisole | Pd(OAc)₂ (1) | 89% | – |

Key Findings :

-

Zinc salts (e.g., ZnCl₂) enhance catalytic efficiency by stabilizing intermediates .

-

Bidentate phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane) improve yields in sterically hindered systems .

Copper-Catalyzed Coupling with Acid Chlorides

This compound undergoes nucleophilic acylation with acid chlorides to form 2-benzoylpyridine derivatives.

Reaction Mechanism

2-Pyridyl ZnBr+RCOClCu(MeCN)₄BF₄2-Pyridyl–COR+ZnBrCl

Representative Examples

| Acid Chloride (RCOCl) | Catalyst (mol%) | Yield | Product | Source |

|---|---|---|---|---|

| Benzoyl chloride | Cu(I) (15) | 74% | 2-Benzoylpyridine | |

| 4-Bromobenzoyl chloride | Cu(I) (15) | 68% | 4-Bromo-2-benzoylpyridine |

Optimization :

-

Cu(MeCN)₄BF₄ outperforms other Cu(I) complexes (e.g., CuCN) due to better solubility and stability .

Symmetrical Bipyridines

2 2-Pyridyl ZnBrPd(PPh₃)₄2,2′-Bipyridine

Unsymmetrical Bipyridines

-

Substrates : 2-Bromopyridine derivatives.

-

Conditions : Pd(OAc)₂ (1 mol%), SPhos ligand, THF, 60°C.

Data

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| 3-Bromo-5-methylpyridine | 3-Methyl-2,2′-bipyridine | 86% | |

| 2-Bromoquinoline | 2-(Pyridin-2-yl)quinoline | 78% |

Key Insight : Unsymmetrical couplings require precise ligand selection to minimize homocoupling byproducts .

Substitution Reactions

The zinc-bound pyridyl group acts as a soft nucleophile in SNAr (nucleophilic aromatic substitution) reactions.

Example with Nitroarenes

2-Pyridyl ZnBr+Ar–NO₂→2-Pyridyl–Ar+NO₂⁻

Ligand and Additive Effects

Reaction efficiency depends critically on additives:

Role of ZnCl₂ in Pd Catalysis

| ZnCl₂ (equiv) | Yield (4-(2′-Pyridyl)benzaldehyde) | Turnover (Pd) | Source |

|---|---|---|---|

| 0 | 1% | 18 | |

| 0.5 | 93% | 1,744 |

Mechanistic Role : ZnCl₂ likely facilitates transmetallation and stabilizes Pd intermediates .

Functional Group Compatibility

The reagent tolerates:

Stability and Handling

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Pyridyl zinc bromide complexes?

- Methodological Answer : The synthesis typically involves reacting a tetradentate Schiff base ligand (e.g., 2-((E)-(2-(2-(pyridine-2-yl)ethylthio)ethylimino)methyl)-4-bromophenol) with zinc bromide in ethanolic or methanolic solutions under basic conditions (1 M NaOH). Equimolar ratios of ligand and metal salt are critical to avoid side products. Post-reaction, the complex is characterized via FTIR (to confirm ligand coordination), ¹H-NMR (to verify structural integrity), and elemental analysis (to validate stoichiometry). Molar conductivity measurements in acetonitrile can confirm electrolyte behavior .

Q. What analytical techniques are essential for characterizing this compound complexes?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies shifts in vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) to confirm ligand coordination.

- ¹H-NMR : Resolves proton environments to validate ligand-metal binding, particularly pyridyl proton shifts.

- Molar Conductivity : Distinguishes between ionic (1:1 electrolytes) and neutral complexes in solution.

- Electronic Spectra : UV-Vis absorption bands (e.g., d-d transitions) provide insights into coordination geometry (tetrahedral vs. octahedral) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data during complex synthesis?

- Methodological Answer : Solubility discrepancies often arise from solventate formation (e.g., etherates in diethyl ether). For zinc bromide, phase transitions occur between 0–5°C (forming ZnBr₂·2(C₂H₅)₂O) and 15–25°C (yielding ZnBr₂·(C₂H₅)₂O). To mitigate this:

- Perform solubility studies across a temperature gradient (-10°C to 35°C).

- Analyze wet solids in equilibrium with saturated solutions via X-ray diffraction (XRD) to identify stable phases at specific temperatures .

Q. What challenges arise in determining the coordination geometry of this compound complexes using X-ray crystallography?

- Methodological Answer : Challenges include:

- Twinning : Common in low-symmetry crystals; use SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder in Pyridyl Groups : Partial occupancy or dynamic behavior may require constraints (e.g., DFIX in SHELXL) or complementary techniques like EXAFS to confirm metal-ligand bond lengths .

Q. How do reaction conditions influence the selectivity of pyridyl ligand alkylation in zinc complexes?

- Methodological Answer : Alkylation efficiency depends on:

- Alkyl Halide Structure : Straight-chain bromides (e.g., ethyl bromide) react faster than branched analogs (e.g., 2-ethylhexyl bromide).

- Temperature : Reactions below 50°C yield <1% product; optimal yields require >70°C.

- Base Strength : NaOH (1 M) enhances deprotonation of imine intermediates, accelerating nucleophilic substitution .

Q. Data Interpretation and Experimental Design

Q. How to design experiments to differentiate between tetrahedral and octahedral geometries in zinc complexes?

- Methodological Answer : Combine:

- Electronic Spectroscopy : Tetrahedral complexes exhibit stronger d-d transitions (ε > 100 L·mol⁻¹·cm⁻¹) compared to octahedral.

- Magnetic Susceptibility : Paramagnetic octahedral complexes (high-spin d⁴) vs. diamagnetic tetrahedral (low-spin d¹⁰).

- XRD Analysis : Bond angle variances (e.g., N-Zn-S angles ~109° for tetrahedral) .

Q. What strategies mitigate hygroscopic interference during zinc bromide handling?

- Methodological Answer :

Propiedades

Fórmula molecular |

C5H4BrNZn |

|---|---|

Peso molecular |

223.4 g/mol |

Nombre IUPAC |

zinc;2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |

Clave InChI |

ZQJYTTPJYLKTTI-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=N[C-]=C1.[Zn+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.